molecular formula C4H3Cl2N3 B11918825 4,5-Dichloropyridazin-3-amine

4,5-Dichloropyridazin-3-amine

Cat. No.: B11918825
M. Wt: 163.99 g/mol
InChI Key: VCIUFWRBBPJOEL-UHFFFAOYSA-N
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Description

4,5-Dichloropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family It is characterized by the presence of two chlorine atoms at the 4th and 5th positions and an amine group at the 3rd position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloropyridazin-3-amine typically involves the amination of 4,5-dichloropyridazin-3-one. One common method is the reduction of 4,5-dichloropyridazin-3-one using hydrazine hydrate under mild conditions. This reaction results in the formation of 4-chloro-5-hydrazinopyridazin-3-one as an intermediate, which is then further aminated to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of hydrazine hydrate and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloropyridazin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 4th and 5th positions can be substituted with other functional groups.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

    Hydrazine Hydrate: Used in the reduction of 4,5-dichloropyridazin-3-one to form the amine.

    Lewis Acids: Employed in substitution reactions to facilitate the replacement of chlorine atoms.

Major Products Formed

    4-Chloro-5-hydrazinopyridazin-3-one: An intermediate in the synthesis of this compound.

    Various Substituted Derivatives: Formed through substitution reactions involving the chlorine atoms.

Scientific Research Applications

4,5-Dichloropyridazin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4,5-Dichloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,5-Dichloropyridazin-3-amine can be compared with other similar compounds, such as:

    Pyridazinone Derivatives: These compounds share a similar pyridazine ring structure but differ in the functional groups attached.

    Pyridazine Derivatives: Compounds with different substituents on the pyridazine ring, leading to varied chemical and biological properties.

Properties

Molecular Formula

C4H3Cl2N3

Molecular Weight

163.99 g/mol

IUPAC Name

4,5-dichloropyridazin-3-amine

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,7,9)

InChI Key

VCIUFWRBBPJOEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)N)Cl)Cl

Origin of Product

United States

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